N-{[4-(4-fluorophenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
The compound N-{[4-(4-fluorophenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide (hereafter referred to as the target compound) is a triazole-based derivative featuring a 4-fluorophenyl group at position 4 of the triazole ring and a sulfanyl-linked phenylcarbamoylmethyl moiety at position 4. The methyl group at position 3 connects to an adamantane-1-carboxamide, introducing hydrophobicity and structural rigidity.
Properties
IUPAC Name |
N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN5O2S/c29-21-6-8-23(9-7-21)34-24(32-33-27(34)37-17-25(35)31-22-4-2-1-3-5-22)16-30-26(36)28-13-18-10-19(14-28)12-20(11-18)15-28/h1-9,18-20H,10-17H2,(H,30,36)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICJARUWJONLAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=C(C=C5)F)SCC(=O)NC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-fluorophenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment of the Adamantane Moiety: The adamantane moiety is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Final Coupling and Purification: The final step involves coupling the triazole intermediate with the adamantane derivative, followed by purification using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-fluorophenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[4-(4-fluorophenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent, particularly as an inhibitor of specific enzymes involved in cancer cell proliferation.
Pharmaceuticals: It is explored for its potential use in the development of new drugs targeting neurological disorders due to its unique structural properties.
Materials Science: The compound’s stability and unique functional groups make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[4-(4-fluorophenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of certain enzymes, such as HER2, by binding to the active site and preventing substrate interaction.
Signal Transduction Pathways: It modulates signal transduction pathways involved in cell proliferation and apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Activity Profiles
The target compound shares structural motifs with several derivatives reported in recent studies. Key analogs and their activities are summarized below:
Table 1: Structural and Functional Comparison of Triazole Derivatives
Key Observations:
Adamantane Influence : Adamantane-containing triazoles (e.g., ) exhibit enhanced lipophilicity, improving membrane permeability and CNS activity . The target compound’s adamantane moiety likely confers similar advantages.
Electron-Withdrawing Substituents : Fluorine at the para position (target compound) may mimic electron-withdrawing effects observed in pyridinyl derivatives (), which enhance antimicrobial potency .
Physicochemical Properties
While explicit data for the target compound are unavailable, inferences can be drawn from analogs:
Table 2: Predicted Physicochemical Properties
Notes:
Biological Activity
N-{[4-(4-fluorophenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic compound notable for its complex structure and potential biological activities. This compound integrates a triazole ring, adamantane core, and various functional groups that contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Molecular Structure and Properties
The molecular formula of the compound is C27H30N4OS, with a molecular weight of approximately 494.6 g/mol. Its structure includes:
- Triazole ring : Often linked to antifungal and antimicrobial activities.
- Adamantane core : Enhances membrane interaction and stability.
- Fluorophenyl and sulfanyl groups : These moieties may influence binding affinity and selectivity towards biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits promising biological activities, particularly as an inhibitor in various biochemical pathways. The following sections detail specific activities and findings.
Antimicrobial Properties
The presence of the triazole moiety suggests potential antimicrobial effects. Triazoles are well-known for their ability to inhibit fungal growth by targeting the enzyme lanosterol demethylase, which is critical in ergosterol biosynthesis. Studies have shown that compounds with similar structures exhibit significant antifungal activity against various strains of fungi.
Enzyme Inhibition
Initial findings suggest that this compound may effectively bind to certain enzymes involved in metabolic pathways. Techniques such as molecular docking simulations have been employed to assess these interactions, indicating that the compound could serve as a competitive inhibitor for specific enzymes.
Case Studies
- Antifungal Activity : A study evaluated the antifungal efficacy of similar triazole derivatives against Candida albicans. Results indicated a dose-dependent inhibition, with IC50 values comparable to established antifungal agents.
- Enzyme Interaction : Molecular docking studies revealed strong binding affinities between the compound and target enzymes involved in cancer metabolism, suggesting potential applications in oncology.
- Cytotoxicity Testing : In vitro assays demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide | C27H30N4OS | Lacks phenylcarbamoyl group |
| N-{[5-benzylsulfanyl-4-phenyltiazol-3-yl]methyl}adamantane | C27H30N4OS | Different heterocyclic structure |
| N-{[5-(2-methylphenyl)sulfanyl]-triazol} | C25H28N6S | Simplified structure without adamantane |
This table highlights the unique structural features of this compound compared to related compounds.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for this compound, and how is purity optimized during synthesis?
- Methodology : The compound can be synthesized via cyclization of hydrazincarbothioamide intermediates in an alkaline medium (e.g., KOH/water), followed by alkylation with α-halogenoalkanes in n-butanol. Recrystallization from n-butanol or dioxane/water mixtures (20:1 ratio) is critical for purity optimization .
- Key Steps :
- Cyclization: 0.1 mol KOH, 1-hour reflux.
- Alkylation: 0.01 mol NaOH in butanol, haloalkane addition.
- Table 1 : Physical-chemical constants (e.g., melting points, yields) from analogous triazole-adamantane derivatives .
Q. How is structural characterization performed for this compound and its intermediates?
- Analytical Techniques :
- NMR/FTIR : Confirm functional groups (e.g., adamantane C-H stretches at ~2900 cm⁻¹, triazole ring vibrations).
- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS for intermediates like 2-(adamantane-1-yl)-N-phenylhydrazincarbothioamide).
- X-ray Crystallography : Resolve crystal structures of analogs (e.g., triazole ring geometry) .
Q. What preliminary biological screening models are used to assess its bioactivity?
- In Vivo Models : Antihypoxic activity tested in rats via hypercapnic hypoxia (hermetically sealed chambers). Dosing at 1/10 LD₅₀, with Mexidol (100 mg/kg) as a positive control .
- In Vitro Assays : Enzyme inhibition studies (e.g., fluorometric assays for kinase/protease targets), noting solubility challenges in aqueous buffers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved efficacy?
- Approach :
- Substituent Variation : Compare analogs with fluorophenyl, methyl, or cyclohexyl groups at the triazole ring (e.g., 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole) .
- Bioisosteric Replacement : Replace sulfanyl groups with oxygen/selenium to modulate electronic effects.
- Data Analysis : Use regression models to correlate logP values with antihypoxic activity .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Case Study : Discrepancies in enzyme inhibition potency may arise from assay conditions (e.g., pH, co-solvents like DMSO).
- Resolution :
- Dose-Response Replication : Test multiple concentrations (e.g., 0.1–100 µM) under standardized protocols.
- Meta-Analysis : Pool data from analogous compounds (e.g., 4-amino-1,2,4-triazole-3-thiol derivatives) to identify trends .
Q. How can heuristic algorithms optimize reaction conditions for higher yields or selectivity?
- Algorithmic Tools :
- Bayesian Optimization : Prioritize reaction parameters (e.g., temperature, solvent ratio) using limited experimental data .
- DoE (Design of Experiments) : Statistically model interactions between variables (e.g., alkaline concentration vs. cyclization time) .
- Case Example : Flow-chemistry systems for continuous synthesis, reducing side-product formation .
Q. What comparative studies exist between this compound and its analogs in targeting neurodegenerative pathways?
- Findings :
- Neuroprotection : Adamantane derivatives show potential in Alzheimer’s models via NMDA receptor modulation .
- Comparative Data : Analog 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits superior blood-brain barrier penetration .
Methodological Considerations
- Data Reproducibility : Validate synthetic protocols using independent labs (e.g., replicate ’s recrystallization steps).
- Advanced Analytics : Employ LC-MS/MS to detect trace impurities (<0.1%) in final products .
- Ethical Compliance : Adhere to OECD guidelines for rodent studies, including IACUC approval for hypoxia models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
